"3-amino-2-methoxy-N-methylbenzamide" synthesis and characterization
"3-amino-2-methoxy-N-methylbenzamide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-2-methoxy-N-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-amino-2-methoxy-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Lacking a well-documented synthetic protocol in current literature, this paper outlines a scientifically grounded, two-step approach commencing from commercially available 2-methoxy-3-nitrobenzoic acid. The synthesis involves an initial amide bond formation followed by a chemoselective reduction of the nitro group. Furthermore, this guide details a full suite of analytical methodologies for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is designed to provide researchers and drug development professionals with both the theoretical basis and practical, step-by-step protocols necessary for the successful synthesis and characterization of this target molecule.
Introduction and Rationale
Substituted benzamides are a cornerstone of modern pharmacology and organic synthesis, serving as crucial intermediates and active pharmaceutical ingredients in a vast array of applications. The specific substitution pattern of an amino group at the 3-position, a methoxy group at the 2-position, and an N-methylamide moiety confers a unique electronic and steric profile to the molecule. This arrangement offers multiple points for further chemical modification, making 3-amino-2-methoxy-N-methylbenzamide a valuable scaffold for library synthesis in drug discovery programs.
The strategic placement of the methoxy and amino groups can significantly influence the molecule's conformation and its potential interactions with biological targets. The amino group provides a site for hydrogen bonding and can act as a key pharmacophoric feature, while the adjacent methoxy group can modulate basicity and lipophilicity. This guide proposes a logical and efficient synthetic strategy designed for high yield and purity, addressing the current gap in available procedural literature.
Synthetic Strategy and Protocols
The synthesis of 3-amino-2-methoxy-N-methylbenzamide is strategically designed as a two-step process. This approach was chosen for its reliability, use of common laboratory reagents, and straightforward purification procedures. The overall synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of 3-amino-2-methoxy-N-methylbenzamide.
Step 1: Synthesis of 2-Methoxy-N-methyl-3-nitrobenzamide
The initial step involves the formation of an amide bond between the carboxylic acid of the starting material and methylamine. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and highly effective method for forming amides under mild conditions.[1] HOBt is included to suppress racemization (not applicable here but good practice) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of methylamine and the acid formed during the reaction.
Experimental Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (1.2 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration relative to the starting acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
In a separate container, dissolve EDC hydrochloride (1.2 eq) in a small amount of anhydrous DMF.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methoxy-N-methyl-3-nitrobenzamide.
Step 2: Synthesis of 3-Amino-2-methoxy-N-methylbenzamide
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically proceeding with high yield and selectivity.[2][3] The reaction is run under a hydrogen atmosphere at ambient pressure and temperature, with byproducts being only water. An alternative method, should catalytic hydrogenation prove problematic, is the use of stannous chloride (SnCl₂) in an acidic medium.[4]
Experimental Protocol:
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In a hydrogenation flask, dissolve the 2-methoxy-N-methyl-3-nitrobenzamide (1.0 eq) from the previous step in ethanol.
-
Carefully add 10% Palladium on Carbon (10% w/w of the substrate).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon (or use a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography to afford pure 3-amino-2-methoxy-N-methylbenzamide.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-amino-2-methoxy-N-methylbenzamide. The following section outlines the expected results from key analytical techniques.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The predicted chemical shifts are based on standard additive models and comparison with similar structures.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Aromatic CH (3) | 6.8 - 7.2 (m, 3H) | 110 - 130 | The three aromatic protons will appear as a complex multiplet. |
| NH₂ | 4.0 - 5.0 (br s, 2H) | - | Broad singlet, exchangeable with D₂O. |
| OCH₃ | ~3.9 (s, 3H) | ~56 | Sharp singlet for the methoxy protons. |
| NH | 6.0 - 7.0 (br s, 1H) | - | Broad singlet for the amide proton, may couple to the N-CH₃ protons. |
| N-CH₃ | ~2.9 (d, 3H, J≈5 Hz) | ~27 | Doublet due to coupling with the amide NH proton. |
| Carbonyl C=O | - | ~168 | Amide carbonyl carbon. |
| Aromatic C-O | - | ~150 | |
| Aromatic C-N | - | ~145 | |
| Aromatic C-C=O | - | ~135 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Two sharp bands (primary amine)[5][6] |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, sharp band |
| C-H Stretch (Aromatic) | > 3000 | Sharp, medium |
| C-H Stretch (Aliphatic) | < 3000 | Sharp, medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong, sharp |
| N-H Bend (Amine) | 1580 - 1650 | Medium, sharp[6] |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong[6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 181.10 | Molecular ion peak (C₉H₁₃N₂O₂⁺). |
| [M-NHCH₃]⁺ | 150.06 | Loss of the methylamino group. |
| [C₇H₈NO₂]⁺ | 138.05 | Loss of the N-methylcarbonyl group. |
The fragmentation of benzamides typically involves cleavage at the amide bond.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the eluting compound using a UV detector, typically at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak. A purity of >95% is generally considered acceptable for research purposes.
Conclusion
This guide presents a well-reasoned and detailed approach for the synthesis and characterization of 3-amino-2-methoxy-N-methylbenzamide. The proposed two-step synthesis is based on reliable and well-established chemical transformations, offering a high probability of success for researchers in the fields of organic synthesis and drug development. The comprehensive characterization workflow provides the necessary analytical protocols to rigorously confirm the structure and assess the purity of the final product. This document serves as a foundational reference for the preparation and study of this and structurally related compounds, facilitating further exploration of their potential applications.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]
-
Loh, T. P., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1036-1044. Available at: [Link]
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]
-
Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 6(17), 3153-3158. Available at: [Link]
-
Zharova, D. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1059-1065. Available at: [Link]
-
Wang, H., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Advances, 11(61), 38597-38603. Available at: [Link]
-
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5130-5133. Available at: [Link]
-
ResearchGate. (2025, August 7). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO1996036597A1.
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Green Chemistry, 24(15), 5878-5883. Available at: [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Clark, J. (2000). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
